molecular formula C12H15N B8205722 5-Cyclopropyl-2,3-dihydro-1H-inden-4-amine

5-Cyclopropyl-2,3-dihydro-1H-inden-4-amine

Cat. No.: B8205722
M. Wt: 173.25 g/mol
InChI Key: RMRSEGZEKUVJIJ-UHFFFAOYSA-N
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Description

5-Cyclopropyl-2,3-dihydro-1H-inden-4-amine is a chemical compound with the molecular formula C12H15N and a molecular weight of 173.25 g/mol It is a derivative of indene, featuring a cyclopropyl group attached to the indene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropyl-2,3-dihydro-1H-inden-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of cyclopropylamine and indene derivatives as starting materials. The reaction is often catalyzed by acids or bases, depending on the desired reaction pathway .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropyl-2,3-dihydro-1H-inden-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .

Scientific Research Applications

5-Cyclopropyl-2,3-dihydro-1H-inden-4-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Cyclopropyl-2,3-dihydro-1H-inden-4-amine involves its interaction with specific molecular targets and pathways. The cyclopropyl group and the indene ring system may interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the cyclopropyl group and the indene ring system. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

5-cyclopropyl-2,3-dihydro-1H-inden-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N/c13-12-10-3-1-2-8(10)6-7-11(12)9-4-5-9/h6-7,9H,1-5,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMRSEGZEKUVJIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C(=C(C=C2)C3CC3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.25 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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